2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
CAS No.: 2089648-56-4
Cat. No.: VC17479292
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089648-56-4 |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid |
| Standard InChI | InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22) |
| Standard InChI Key | GTKDBOZODTZEDK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid . Its molecular formula, C₁₉H₂₁NO₃, reflects a molecular weight of 311.4 g/mol, computed using PubChem’s atomic mass database . The structure integrates a piperidine ring—a six-membered amine—modified at the 1-position with an acetic acid moiety and at the 4-position with hydroxyl and phenyl substituents.
Table 1: Key Structural Identifiers
Synthesis and Characterization
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation. The predicted exact mass (311.15214353 Da) aligns with high-resolution MS data, while the hydrogen bond donor/acceptor counts (2 and 4, respectively) suggest polar interactions detectable via infrared (IR) spectroscopy . The rotatable bond count (4) further indicates conformational flexibility, which could influence its crystallinity and solubility .
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| XLogP3-AA | 0.4 | Computed via XLogP3 3.0 |
| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 4 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 66.4 Ų | PubChem 2.1 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s XLogP3-AA value of 0.4 suggests moderate lipophilicity, balancing between hydrophilic (carboxylic acid) and hydrophobic (phenyl groups) regions . This property implies potential for blood-brain barrier penetration if deployed in CNS-targeting therapeutics. Aqueous solubility is likely limited due to the aromatic rings, necessitating formulation strategies such as salt formation or prodrug derivatives.
Stability and Degradation
The presence of a secondary alcohol (4-hydroxy group) and ester-like linkage introduces susceptibility to oxidative and hydrolytic degradation. Accelerated stability studies under varied pH and temperature conditions would be essential for pharmaceutical development.
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